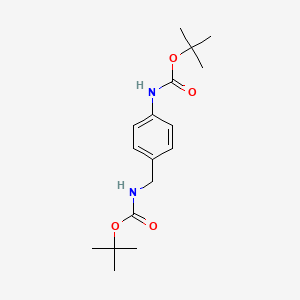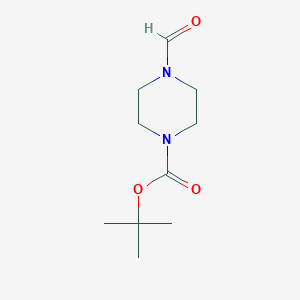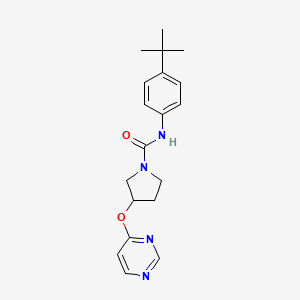
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential application in the treatment of cancer and autoimmune diseases. This compound was first synthesized in 2010 and has since undergone numerous studies to determine its efficacy and safety in various applications.
Scientific Research Applications
Synthesis and Polymer Applications
Polymer Synthesis and Properties : Compounds structurally related to N-(4-(tert-butyl)phenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide have been utilized in the synthesis of polyamides and polyimides with unique thermal and solubility properties. For instance, polyamides synthesized from dicarboxylic acid and various aromatic diamines exhibited high glass transition temperatures and thermal stability, demonstrating potential in materials science for creating durable and heat-resistant polymers (Hsiao, Yang, & Chen, 2000). Similarly, aromatic polyamides based on bis(ether‐carboxylic acid) derived from tert‐butylhydroquinone showed excellent solubility and thermal properties, indicating their usefulness in creating transparent and tough films for various applications (Yang, Hsiao, & Yang, 1999).
Biological Activity and Drug Design
Anticancer and Anti-5-lipoxygenase Agents : Derivatives structurally akin to the query compound have shown potential as anticancer and anti-5-lipoxygenase agents. A novel series of pyrazolopyrimidines displayed significant cytotoxicity against cancer cell lines and inhibited 5-lipoxygenase, an enzyme implicated in inflammation and cancer. This suggests a pathway for the development of new therapeutics based on modifying the core structure of pyrimidinyl compounds (Rahmouni et al., 2016).
Histone Deacetylase Inhibitor : Another related compound, featuring a 2-aminopyrimidine moiety, was identified as a potent histone deacetylase (HDAC) inhibitor, highlighting its potential in cancer therapy by modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2,3)14-4-6-15(7-5-14)22-18(24)23-11-9-16(12-23)25-17-8-10-20-13-21-17/h4-8,10,13,16H,9,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBNHVOUBNYSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)
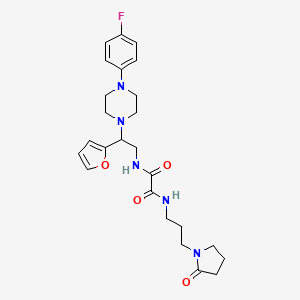
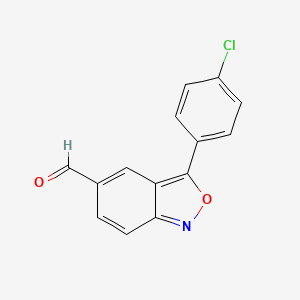
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
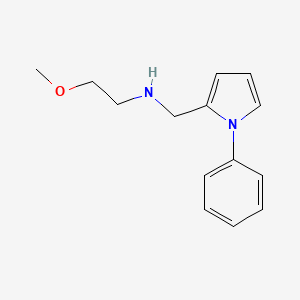
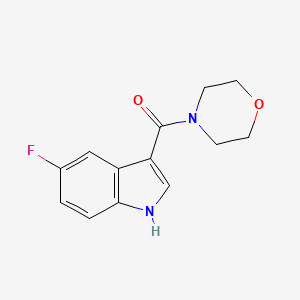
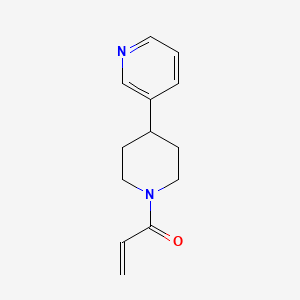
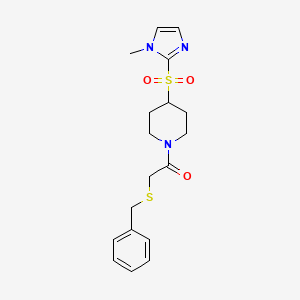
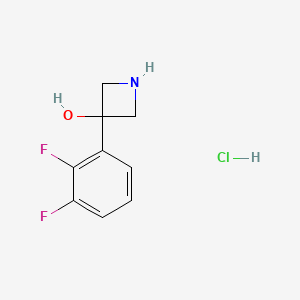
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
